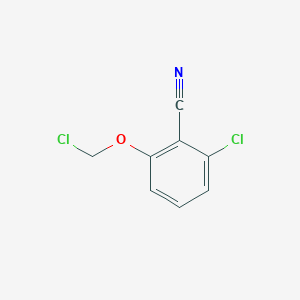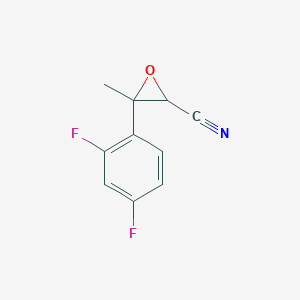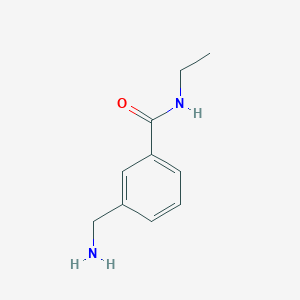
2-(Benzenesulfonyl)ethane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzenesulfonyl)ethane-1-sulfonamide is an organic compound with the molecular formula C8H11NO4S2 and a molecular weight of 249.31 g/mol . This compound is characterized by the presence of two sulfonamide groups attached to an ethane backbone, with one of the sulfonamide groups further substituted with a benzene ring. It is a crystalline solid that is used in various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzenesulfonyl)ethane-1-sulfonamide typically involves the reaction of benzenesulfonyl chloride with ethane-1,2-diamine under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium carbonate to facilitate the formation of the sulfonamide bond .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(Benzenesulfonyl)ethane-1-sulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Iodosobenzene (PhIO), 1-hydroxy-1,2-benziodoxol-3-(1H)-one (BI-OH), or its acetoxylated version (BI-OAc).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides
Scientific Research Applications
2-(Benzenesulfonyl)ethane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.
Biology: Employed in the study of enzyme inhibition, particularly carbonic anhydrase inhibitors.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Benzenesulfonyl)ethane-1-sulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This enzyme is overexpressed in certain cancer cells, and its inhibition can lead to a decrease in tumor growth and proliferation . The compound binds to the active site of the enzyme, preventing its normal function and leading to the accumulation of metabolic byproducts that are toxic to the cancer cells .
Comparison with Similar Compounds
Benzenesulfonamide: A simpler sulfonamide with a single sulfonamide group attached to a benzene ring.
Ethanesulfonamide: Contains a sulfonamide group attached to an ethane backbone without the benzene ring.
Methanesulfonamide: A smaller sulfonamide with a single sulfonamide group attached to a methane backbone.
Uniqueness: 2-(Benzenesulfonyl)ethane-1-sulfonamide is unique due to the presence of both a benzene ring and an ethane backbone, which provides it with distinct chemical and biological properties.
Properties
Molecular Formula |
C8H11NO4S2 |
|---|---|
Molecular Weight |
249.3 g/mol |
IUPAC Name |
2-(benzenesulfonyl)ethanesulfonamide |
InChI |
InChI=1S/C8H11NO4S2/c9-15(12,13)7-6-14(10,11)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,9,12,13) |
InChI Key |
AQCVOWKOERXDEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(tert-Butoxy)methyl]-6-oxabicyclo[3.1.0]hexane](/img/structure/B13185448.png)
![2-[2-(Chloromethyl)butyl]furan](/img/structure/B13185468.png)




![3-(Bromomethyl)-3-propylbicyclo[3.1.0]hexane](/img/structure/B13185495.png)


![3-Tert-butyl-1-methyl-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B13185516.png)
![3-[Methyl(pyrrolidin-3-yl)amino]benzonitrile](/img/structure/B13185518.png)


![3-{Pyrazolo[1,5-a]pyrimidin-3-yl}pyrrolidine](/img/structure/B13185535.png)
